

HS-Peg9-CH2CH2cooh structure and chemical formula

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Compound of Interest

Compound Name: HS-Peg9-CH2CH2cooh

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In-Depth Technical Guide to HS-Peg9-CH2CH2cooh

This technical guide provides a comprehensive overview of the structure, chemical properties, and applications of **HS-Peg9-CH2CH2cooh**, a heterobifunctional linker crucial in the field of targeted protein degradation. This document is intended for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

HS-Peg9-CH2CH2cooh, also known as Thiol-PEG9-propionic acid, is a chemical compound featuring a thiol (-SH) group at one end and a carboxylic acid (-COOH) group at the other, connected by a nine-unit polyethylene glycol (PEG) chain. This bifunctional nature allows for the conjugation of two different molecules, making it a valuable tool in bioconjugation and drug development.

Chemical Formula: C21H42O11S[1][2][3]

Below is a 2D representation of the chemical structure of **HS-Peg9-CH2CH2cooh**.



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Figure 1: 2D Chemical Structure of **HS-Peg9-CH2CH2cooh**.

Physicochemical and Quantitative Data

The key physicochemical properties of **HS-Peg9-CH2CH2cooh** are summarized in the table below. This data is essential for its application in experimental settings, particularly in solution-based assays and for formulation purposes.

Property	Value	Source
Molecular Weight	502.62 g/mol	[1][2]
Chemical Formula	C21H42O11S	_
Purity	≥90% or ≥95%	
Solubility	10 mM in DMSO	
Appearance	White to off-white solid	N/A
Storage	Store at -20°C	N/A

Role in PROTAC Technology

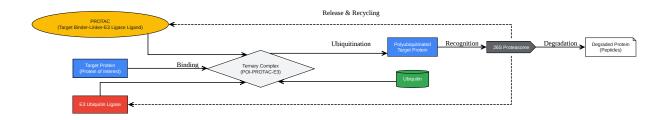
HS-Peg9-CH2CH2cooh is predominantly utilized as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a



target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG linker in **HS-Peg9-CH2CH2cooh** provides the necessary spacing and flexibility for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.

PROTAC Signaling Pathway

The general mechanism of action for a PROTAC utilizing a linker like **HS-Peg9-CH2CH2cooh** is depicted in the following signaling pathway diagram.



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Caption: General signaling pathway of a PROTAC, leading to targeted protein degradation.

Experimental Protocols

While a specific, peer-reviewed synthesis protocol for **HS-Peg9-CH2CH2cooh** is not readily available in the public domain, a general methodology for the synthesis of similar thiol-terminated PEG derivatives can be described. Furthermore, a representative workflow for the assembly of a PROTAC using this type of linker is provided below.

Representative Synthesis of a Thiol-PEG-Carboxylic Acid Linker



Disclaimer: The following is a generalized protocol and may require optimization for the specific synthesis of **HS-Peg9-CH2CH2cooh**.

Materials:

- HO-PEG9-CH2CH2COOtBu (tert-butyl protected PEG9 propionate)
- Thionyl chloride (SOCI2) or Mesyl chloride (MsCI)
- Pyridine or Triethylamine (Et3N)
- Potassium thioacetate (KSAc)
- Methanol (MeOH)
- Hydrochloric acid (HCl)
- Dichloromethane (DCM)
- Sodium bicarbonate (NaHCO3) solution
- Brine
- Anhydrous sodium sulfate (Na2SO4)
- Trifluoroacetic acid (TFA)

Procedure:

- Activation of the Terminal Hydroxyl Group:
 - Dissolve HO-PEG9-CH2CH2COOtBu in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
 - Cool the solution to 0°C in an ice bath.
 - Slowly add pyridine or triethylamine, followed by the dropwise addition of thionyl chloride or mesyl chloride.



- Stir the reaction at 0°C for 30 minutes and then at room temperature for 4-6 hours.
- Monitor the reaction by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction with saturated NaHCO3 solution.
- Extract the product with DCM, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the activated PEG intermediate (e.g., Cl-PEG9-CH2CH2COOtBu or MsO-PEG9-CH2CH2COOtBu).

Thioacetate Formation:

- Dissolve the activated PEG intermediate in a suitable solvent like DMF or acetone.
- Add potassium thioacetate and stir the mixture at room temperature overnight.
- Monitor the reaction by TLC.
- After completion, remove the solvent under reduced pressure.
- Dissolve the residue in DCM, wash with water and brine, dry over anhydrous Na2SO4,
 and concentrate to get the thioacetylated PEG (AcS-PEG9-CH2CH2COOtBu).

Thiol De-protection:

- Dissolve the thioacetylated PEG in methanol.
- Add a catalytic amount of concentrated HCI.
- Stir the reaction at room temperature for 4-6 hours.
- Neutralize the solution with a base (e.g., NaHCO3).
- Remove the methanol under reduced pressure.
- Extract the product with DCM, wash with brine, dry over anhydrous Na2SO4, and concentrate.
- Carboxylic Acid De-protection:

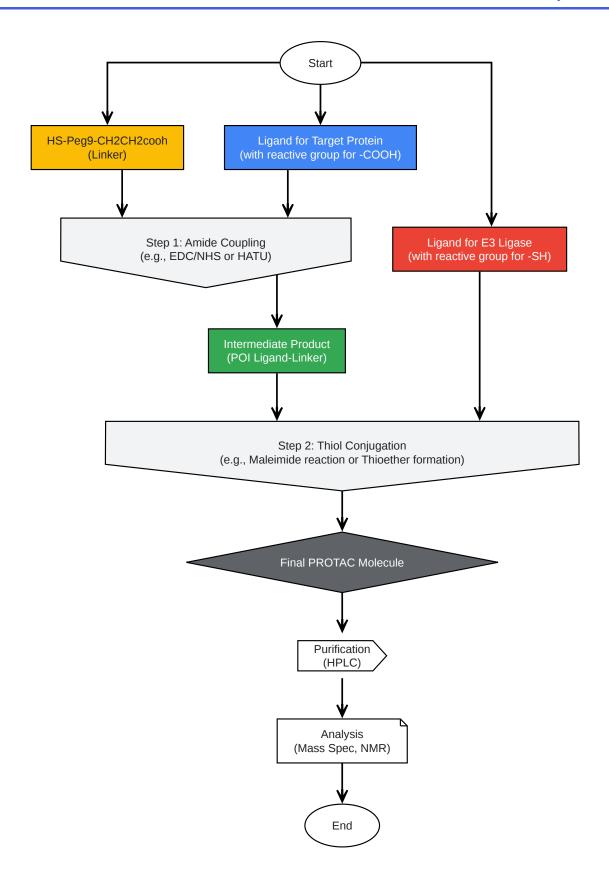


- Dissolve the resulting HS-PEG9-CH2CH2COOtBu in a mixture of DCM and TFA (e.g., 1:1 v/v).
- Stir at room temperature for 1-2 hours.
- Remove the solvent and TFA under reduced pressure to yield the final product, HS-Peg9-CH2CH2cooh.
- Purify the final product using column chromatography or preparative HPLC.

Experimental Workflow for PROTAC Synthesis

The following diagram illustrates a typical workflow for the synthesis of a PROTAC molecule using **HS-Peg9-CH2CH2cooh** as the linker. This involves the sequential conjugation of a ligand for the target protein and a ligand for the E3 ligase to the linker.





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Caption: A representative experimental workflow for the synthesis of a PROTAC molecule.



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